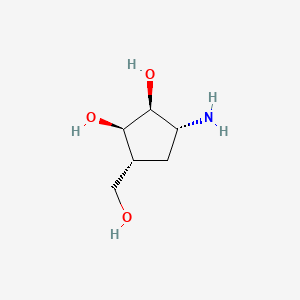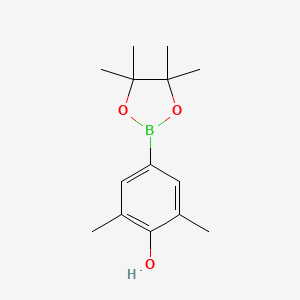
2-(2-Chlorophenoxy)Ethylamine
Vue d'ensemble
Description
2-(2-Chlorophenoxy)Ethylamine is a chemical compound with the CAS Number 26378-53-0 . It has a molecular weight of 171.63 . The compound is a solid in its physical form .
Molecular Structure Analysis
The linear formula of 2-(2-Chlorophenoxy)Ethylamine is C8H10ClNO . The Inchi Code is 1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 .Physical And Chemical Properties Analysis
2-(2-Chlorophenoxy)Ethylamine has a molecular weight of 171.63 . It is a solid in its physical form .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent Synthesis
2-(2-Chlorophenoxy)Ethylamine: has potential applications in the synthesis of therapeutic agents. Its structure could be utilized to develop compounds with pharmacological activities, possibly acting as intermediates in the synthesis of more complex molecules that target specific receptors or enzymes within the body .
Agriculture: Agrochemical Intermediate
In agriculture, 2-(2-Chlorophenoxy)Ethylamine may serve as an intermediate in the synthesis of agrochemicals. It could be used in the development of new fungicides, herbicides, and insecticides, contributing to the protection of crops and enhancement of agricultural productivity .
Material Science: Polymer Modification
This compound could play a role in material science, particularly in the modification of polymers. Its chemical properties might allow it to interact with polymer chains, potentially leading to the development of materials with improved characteristics such as increased durability or specific surface functionalities .
Environmental Science: Pollution Remediation
2-(2-Chlorophenoxy)Ethylamine: might be researched for its role in environmental science, especially concerning pollution remediation. Its reactivity with various environmental pollutants could lead to the creation of compounds that help in detoxifying contaminated sites or in the treatment of waste materials .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 2-(2-Chlorophenoxy)Ethylamine could be used as a standard or a reagent in chromatographic techniques and spectroscopy. Its unique chemical signature allows it to be a reference point for the identification and quantification of similar compounds in complex mixtures .
Biochemistry Research: Proteomics and Enzyme Studies
Finally, in biochemistry research, this compound may be used in proteomics to study protein interactions and enzyme kinetics. Its structure could be pivotal in understanding how certain enzymes interact with substrates, which is crucial for drug development and understanding metabolic pathways .
Mécanisme D'action
Mode of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, act as synthetic auxins, inducing uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant
Biochemical Pathways
Related compounds like 2-phenethylamines are known to be widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements
Pharmacokinetics
Some physical properties such as boiling point (115-117°c at 5mm pressure) and melting point (39-40°c) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
It is known to be moisture sensitive , which suggests that humidity could potentially affect its stability and efficacy.
Safety and Hazards
2-(2-Chlorophenoxy)Ethylamine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNYPMMDVRKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370946 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)Ethylamine | |
CAS RN |
26378-53-0 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenoxy)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















